2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide” is a type of heterocyclic compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . The structures of these compounds were established based on their spectral data, elemental analyses and alternative synthetic routes .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The furan-derived chalcones and their pyrazoline derivatives have shown promising results as antimicrobial agents. These compounds have been tested against various microbial species, including Gram-positive and Gram-negative bacteria, as well as fungi . The structure-activity relationships (SARs) of these compounds suggest that they could serve as potent leads for the development of new antimicrobial drugs.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding mode and virtual affinity of these compounds with target enzymes like glucosamine-6-phosphate synthase (GlcN-6-P). This enzyme is a molecular target for antimicrobial agents, and the docking studies suggest that the compounds bind to the active site in a manner similar to that of the substrate .
Antimicrobial Resistance Research
The rise of antimicrobial resistance (AMR) is a significant global health threat. The novel furan-derived chalcones and their derivatives could be used in research aimed at understanding and combating AMR. Their potential to inhibit a variety of microbial species makes them valuable in studying the mechanisms of resistance and developing strategies to overcome it .
Synthesis of Heterocyclic Pharmacophores
Heterocyclic compounds like 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized using related compounds as precursors. These pharmacophores display a broad spectrum of biological activities, making them relevant in the synthesis of new drugs with potential applications in treating various diseases .
Drug Development for Multiple Therapeutic Areas
The related heterocyclic compounds have shown a wide range of pharmacological activities, including anticancer, antioxidant, antidepressant, anticonvulsant, antihypertensive, and more. This suggests that the compound could be used in the development of drugs across multiple therapeutic areas, from mental health to chronic diseases .
Research on Enzyme Inhibition
Compounds like the one have been used in research on enzyme inhibition, which is crucial for the treatment of diseases like Alzheimer’s. By inhibiting specific enzymes, these compounds can be used to study the disease mechanisms and develop targeted therapies .
Direcciones Futuras
The future directions for research on these compounds could involve further exploration of their biological activities and potential applications in medicine. Given their broad spectrum of biological activities, these compounds could be further developed and optimized for various therapeutic applications .
Propiedades
IUPAC Name |
2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-18-11-9(13(21)19(2)14(18)22)12(24-6-8(15)20)17-10(16-11)7-4-3-5-23-7/h3-5H,6H2,1-2H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJJLDFMBUYIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.